molecular formula C17H25BrN2O3 B7680410 1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one

1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one

Cat. No. B7680410
M. Wt: 385.3 g/mol
InChI Key: JRZOKWISUGZJGU-UHFFFAOYSA-N
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Description

1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one, also known as Bromo-DragonFLY, is a potent psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Aaron P. Monte in 1998 and has since gained popularity among the scientific community due to its unique chemical structure and potential applications.

Mechanism of Action

1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-oneFLY works by binding to serotonin receptors in the brain, which leads to an increase in serotonin activity. This results in altered perception, mood, and behavior. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release and receptor activity.
Biochemical and Physiological Effects
1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-oneFLY has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause visual and auditory hallucinations, altered perception of time, and changes in thought patterns. These effects are similar to those produced by other psychedelic drugs such as LSD and psilocybin.

Advantages and Limitations for Lab Experiments

1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-oneFLY has several advantages and limitations for use in lab experiments. Its high affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its potent psychoactive effects also make it difficult to control and may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on 1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-oneFLY. These include further studies on its mechanism of action, potential therapeutic applications, and development of new compounds based on its chemical structure. Additionally, research on the safety and toxicity of 1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-oneFLY is needed to fully understand its potential risks and benefits.

Synthesis Methods

The synthesis of 1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-oneFLY involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with piperazine and 4-bromobenzyl chloride to form the final product. The synthesis process is complex and requires specialized equipment and knowledge.

Scientific Research Applications

1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-oneFLY has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have a high affinity for serotonin receptors, which are involved in regulating mood, cognition, and behavior. This makes it a promising candidate for the treatment of depression, anxiety, and other mental health disorders.

properties

IUPAC Name

1-[4-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-12(2)17(21)20-7-5-19(6-8-20)11-13-9-16(23-4)14(18)10-15(13)22-3/h9-10,12H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZOKWISUGZJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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